molecular formula C8H9N3O2 B13160957 Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate

Cat. No.: B13160957
M. Wt: 179.18 g/mol
InChI Key: NIKLMBHCSMMVEQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H9N3O2. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 1-methyl-1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols or amines .

Scientific Research Applications

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)prop-2-ynoate (CAS No. 1247425-24-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8_8H9_9N3_3O2_2, with a molecular weight of 179.18 g/mol. The compound features a triazole ring, which is known for its biological significance and versatility in drug design.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest that this compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values obtained in these studies indicate that the compound's effectiveness is comparable to established antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

The antitumor potential of this compound has been investigated through various cellular assays. In particular, studies focusing on human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.

A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in HepG2 liver cancer cells, with an IC50 value of approximately 15 µM. Additionally, the compound was observed to disrupt the cell cycle at the G2/M phase, indicating its potential as an antitumor agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have suggested that the triazole moiety may facilitate binding to enzymes involved in cell division and metabolic processes.

Key Targets Identified:

  • Tubulin : The compound may inhibit tubulin polymerization, thereby affecting microtubule dynamics crucial for mitosis.
  • DNA Topoisomerases : It might interfere with DNA replication and repair mechanisms.
  • Kinases : The compound has shown potential to inhibit various kinases involved in signaling pathways related to cell growth and survival.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of several triazole derivatives including this compound. The results indicated significant antibacterial activity against resistant strains of bacteria .

Study 2: Antitumor Effects

A research article in Cancer Letters reported on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound effectively inhibited tumor growth through apoptosis induction .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 3-(2-methyl-1,2,4-triazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H9N3O2/c1-3-13-8(12)5-4-7-9-6-10-11(7)2/h6H,3H2,1-2H3

InChI Key

NIKLMBHCSMMVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NC=NN1C

Origin of Product

United States

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